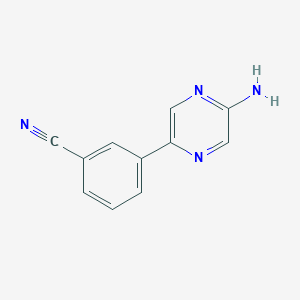
3-(5-Aminopyrazin-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Aminopyrazin-2-yl)benzonitrile is an organic compound that features a pyrazine ring substituted with an amino group at the 5-position and a benzonitrile moiety at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminopyrazin-2-yl)benzonitrile typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable aldehyde or ketone.
Introduction of the Amino Group: The amino group at the 5-position can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.
Attachment of the Benzonitrile Moiety: The benzonitrile group can be attached through a coupling reaction, such as a Suzuki coupling, involving a halogenated pyrazine derivative and a benzonitrile boronic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
3-(5-Aminopyrazin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学研究应用
3-(5-Aminopyrazin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 3-(5-Aminopyrazin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the nitrile moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes.
相似化合物的比较
Similar Compounds
- 3-(5-Aminopyridin-2-yl)benzonitrile
- 3-(5-Aminopyrimidin-2-yl)benzonitrile
- 3-(5-Aminopyrazin-2-yl)benzoic acid
Uniqueness
3-(5-Aminopyrazin-2-yl)benzonitrile is unique due to the presence of both the pyrazine ring and the benzonitrile moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields of research.
属性
IUPAC Name |
3-(5-aminopyrazin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-5-8-2-1-3-9(4-8)10-6-15-11(13)7-14-10/h1-4,6-7H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFVFESNLOIFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=N2)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
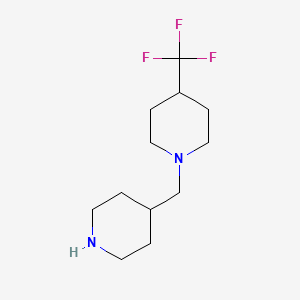
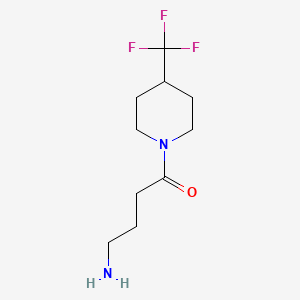
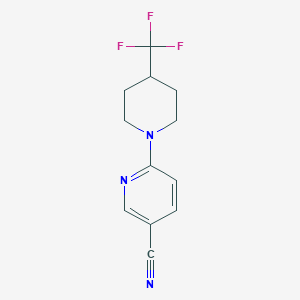
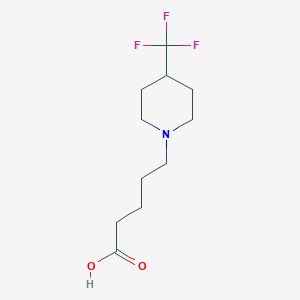
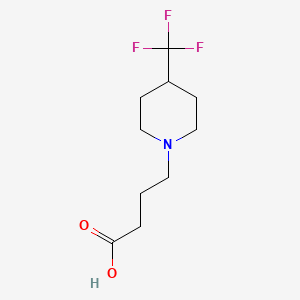
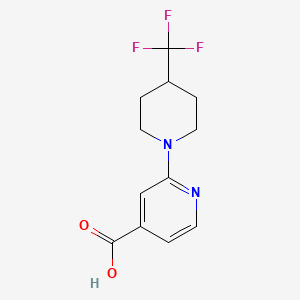
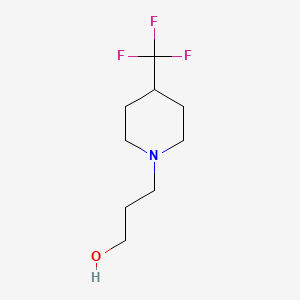
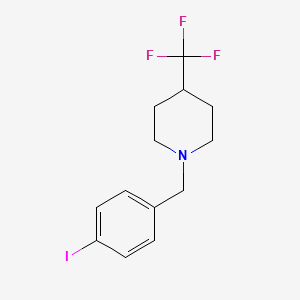

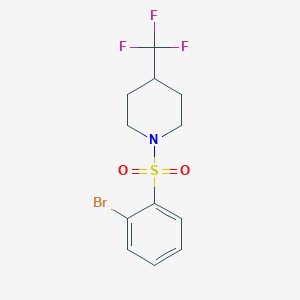
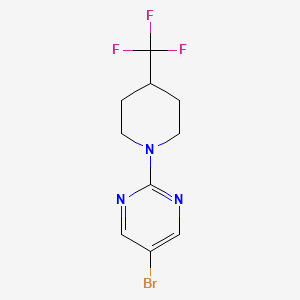
![(2R)-2-[(dimethylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B7940860.png)
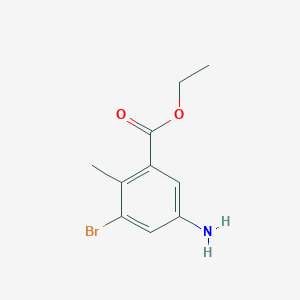
amine](/img/structure/B7940872.png)
